molecular formula C17H17NO2 B1196498 (-)-Caaverine CAS No. 6899-64-5

(-)-Caaverine

Cat. No. B1196498
CAS RN: 6899-64-5
M. Wt: 267.32 g/mol
InChI Key: DUSFBAYEYGRYOT-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Caaverine is an aporphine alkaloid.

Scientific Research Applications

Isolation and Identification from Plants

  • Isolation from Liriodendron tulipifera : The leaves of Liriodendron tulipifera, a plant species, have been found to contain (-)-Caaverine, an aporphine alkaloid. This compound was identified based on its UV, IR, NMR, and mass spectra, as well as chemical transformations (Ziyaev, Abdusamatov, & Yunusov, 1973).
  • Antiprotozoal Activity : In Ocotea lancifolia, a plant known as "canela pilosa" in Brazil and "laurel né" by the Guarani people, (-)-Caaverine has shown notable antiprotozoal activity against Leishmania and Trypanosoma cruzi parasites (Fournet et al., 2007).

Role in Biochemical and Biotechnological Processes

  • Biogenic Amine in Food Safety : (-)-Caaverine, as a biogenic amine, plays a significant role in food safety and human health. It is involved in various pharmacological reactions and can contribute to food spoilage and toxicity when present in high concentrations in certain foods (Shalaby, 1996).
  • Applications in Bio-Based Nylon Production : Cadaverine, a closely related compound to (-)-Caaverine, is used in the production of bio-based nylons and polyamides. This showcases the potential application of (-)-Caaverine in similar industrial processes (Ma et al., 2017).

Antioxidant and Anticancer Properties

  • Antioxidant and Anticancer Activity : Extracts from Nelumbo nucifera leaves containing (-)-Caaverine have demonstrated antioxidant properties. Additionally, these extracts have shown significant anti-proliferative activity against various cancer cell lines, suggesting potential therapeutic applications (Liu et al., 2014).

properties

CAS RN

6899-64-5

Product Name

(-)-Caaverine

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

(6aR)-2-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol

InChI

InChI=1S/C17H17NO2/c1-20-14-9-11-6-7-18-13-8-10-4-2-3-5-12(10)16(15(11)13)17(14)19/h2-5,9,13,18-19H,6-8H2,1H3/t13-/m1/s1

InChI Key

DUSFBAYEYGRYOT-CYBMUJFWSA-N

Isomeric SMILES

COC1=C(C2=C3[C@@H](CC4=CC=CC=C42)NCCC3=C1)O

SMILES

COC1=C(C2=C3C(CC4=CC=CC=C42)NCCC3=C1)O

Canonical SMILES

COC1=C(C2=C3C(CC4=CC=CC=C42)NCCC3=C1)O

Other CAS RN

6899-64-5

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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